N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a trifluoromethoxy-substituted benzamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives and catalysts.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting an amine with a benzoyl chloride derivative under basic conditions.
Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the benzamide derivative using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Chemistry: N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the investigation of cellular pathways and mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or receptors. Its unique structure allows for the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide
- N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzamide
- N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
Comparison: Compared to its analogs, N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibits unique properties due to the presence of the trifluoromethoxy group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for applications requiring high bioavailability and prolonged activity. Additionally, the trifluoromethoxy group can influence the compound’s binding affinity to specific targets, potentially leading to improved efficacy in therapeutic applications.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-13-11-17(15-3-2-8-23-12-15)25-26(13)10-9-24-18(27)14-4-6-16(7-5-14)28-19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDKODNUAQGVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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